3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 4-quinolone family, characterized by a bicyclic core with a ketone group at position 2. Its structure includes:
- 4-Ethylpiperazinyl substituent at position 7, which may improve solubility and pharmacokinetic properties.
- Fluorine atom at position 6, a hallmark of fluoroquinolone antibiotics, contributing to antibacterial activity by stabilizing DNA gyrase interactions.
- Methyl group at position 1, influencing metabolic stability and steric effects .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-5-27-6-8-28(9-7-27)22-14-21-19(13-20(22)25)24(29)23(15-26(21)4)32(30,31)18-11-16(2)10-17(3)12-18/h10-15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWFOCRUPLTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Fluoro Group: The fluorination of the quinoline core can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-ethylpiperazine as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in cancer cells or modulating neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
A comparative analysis with closely related 4-quinolone derivatives reveals critical variations in substituents, which dictate pharmacological and physicochemical properties:
Notable Observations:
- Position 1 : The methyl group in the target compound may confer lower molecular weight and altered metabolic stability compared to the propyl group in or cyclopropyl in .
- Position 7 : The 4-ethylpiperazinyl group (target) vs. morpholinyl () or piperazine derivatives () affects solubility and receptor affinity. Piperazine derivatives often enhance bioavailability due to improved hydrogen bonding.
Biological Activity
3-(3,5-Dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antibacterial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 431.56 g/mol. The structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.56 g/mol |
| CAS Number | 931739-77-4 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can act as a pharmacophore that binds to active sites of enzymes, inhibiting their function.
- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways that can affect cell proliferation and survival.
Anticancer Activity
Recent studies have evaluated the compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity. In particular, it exhibited over 70% inhibition in MCF-7 cells at micromolar concentrations.
Antibacterial Activity
The compound has also been tested for antibacterial properties:
- Bacterial Strains : Escherichia coli and Staphylococcus aureus.
- Results : It showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Studies
- Case Study 1 : A study on the effects of the compound on human breast adenocarcinoma cells revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to apoptosis in cancer cells.
- Case Study 2 : In a comparative analysis against known quinoline derivatives, this compound exhibited enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine ring or sulfonyl group can significantly alter its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Piperazine Substitution | Increased receptor affinity |
| Sulfonyl Group Variation | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
